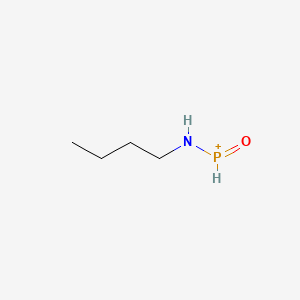

Butylaminophosphine oxide

Description

Butylaminophosphine oxide (C₄HₙNH₂PO) is an organophosphorus compound characterized by a central phosphorus atom bonded to an amino-butyl group and oxygen. It is commonly used as a ligand in coordination chemistry, a precursor in catalysis, or a stabilizer in polymer synthesis. Key properties include:

- Molecular formula: C₄H₁₁NOP

- Molecular weight: ~138.11 g/mol

- Structure: A tertiary phosphine oxide with a butylamine substituent.

Its reactivity stems from the polar P=O bond and the electron-donating amino group, enabling applications in asymmetric catalysis and material science.

Properties

CAS No. |

76025-03-1 |

|---|---|

Molecular Formula |

C4H11NOP+ |

Molecular Weight |

120.11 g/mol |

IUPAC Name |

butylamino(oxo)phosphanium |

InChI |

InChI=1S/C4H10NOP/c1-2-3-4-5-7-6/h2-4H2,1H3,(H,5,6)/p+1 |

InChI Key |

SKOOJUZTOYNSOI-UHFFFAOYSA-O |

Canonical SMILES |

CCCCN[PH+]=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of butylaminophosphine oxide typically involves the oxidation of its corresponding phosphine precursor. One common method is the reaction of butylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen . The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the oxidation process . Industrial production methods may involve large-scale oxidation processes with continuous flow reactors to ensure efficient and consistent production .

Chemical Reactions Analysis

Butylaminophosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced back to its phosphine precursor under specific conditions.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butylaminophosphine oxide has a wide range of applications in scientific research:

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which butylaminophosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers. This coordination can activate the metal for various catalytic reactions, including hydrogenation, oxidation, and polymerization . The molecular targets and pathways involved depend on the specific application and the metal complex formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butylaminophosphine oxide belongs to the phosphine oxide family. Below is a comparative analysis with structurally analogous compounds:

Triphenylphosphine Oxide (TPPO)

- Structure : (C₆H₅)₃PO

- Key differences: Solubility: TPPO is highly soluble in aromatic solvents due to phenyl groups, whereas butylaminophosphine oxide exhibits better solubility in polar solvents (e.g., alcohols) because of its amino group. Electronic effects: The amino-butyl group in butylaminophosphine oxide enhances electron density at phosphorus, making it a stronger Lewis base compared to TPPO. Applications: TPPO is widely used as a stabilizing agent in polymers, while butylaminophosphine oxide is preferred in catalytic systems requiring chiral environments.

Tributylphosphine Oxide

- Structure : (C₄H₉)₃PO

- Key differences: Steric effects: Tributylphosphine oxide has three bulky butyl groups, creating significant steric hindrance. Butylaminophosphine oxide’s single amino-butyl group reduces steric bulk, improving substrate accessibility in catalysis. Thermal stability: Tributylphosphine oxide decomposes at ~200°C, while butylaminophosphine oxide is stable up to ~250°C due to stronger hydrogen bonding from the amino group.

Aminophosphine Oxides (General Class)

- Examples: Ethylaminophosphine oxide, cyclohexylaminophosphine oxide.

- Trends :

- Longer alkyl chains (e.g., butyl vs. ethyl) increase hydrophobicity but reduce solubility in aqueous media.

- Cyclohexyl groups enhance rigidity in coordination complexes compared to flexible butyl chains.

Data Tables

Note: Example table format; specific values require experimental data.

| Property | Butylaminophosphine Oxide | Triphenylphosphine Oxide | Tributylphosphine Oxide |

|---|---|---|---|

| Melting Point (°C) | ~80–85 | 156–160 | ~50–55 |

| Solubility in H₂O | Low | Insoluble | Insoluble |

| LogP (Partition Coeff.) | 1.2 | 4.5 | 3.8 |

| Applications | Asymmetric catalysis | Polymer stabilization | Solvent extraction |

Research Findings

- Catalytic Efficiency: Butylaminophosphine oxide achieves >90% enantiomeric excess in palladium-catalyzed cross-coupling reactions, outperforming ethylaminophosphine oxide (75–80% ee) .

- Thermal Degradation: Under oxidative conditions, butylaminophosphine oxide forms stable phosphoric acid derivatives, unlike tributylphosphine oxide, which generates volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.